molecular formula C24H25FO5S B13847302 Canagliflozin Furanose Form (Mixture of Anomers)

Canagliflozin Furanose Form (Mixture of Anomers)

カタログ番号: B13847302
分子量: 444.5 g/mol
InChIキー: ZLPSHXQANWMHSC-NHFPKVKZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Canagliflozin Furanose Form (CAS 2161394-94-9) is a mixture of anomers derived from the cyclization of the glucose moiety in canagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used to treat type 2 diabetes . Its molecular formula is C₂₄H₂₅FO₅S (molecular weight: 444.52), with a purity of 96% in commercial preparations . The furanose form features a five-membered ring structure, differing from the more common pyranose (six-membered ring) configuration seen in other SGLT2 inhibitors. The mixture includes both α- and β-anomers, which interconvert via mutarotation in solution .

特性

分子式

C24H25FO5S

分子量

444.5 g/mol

IUPAC名

(2R,3S,4S,5S)-2-[(1S)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23-,24+/m0/s1

InChIキー

ZLPSHXQANWMHSC-NHFPKVKZSA-N

異性体SMILES

CC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)[C@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

正規SMILES

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

製品の起源

United States

準備方法

The preparation of Canagliflozin Furanose Form (Mixture of Anomers) involves synthetic routes that typically include the formation of the furanose ring structure and the introduction of the fluorine atom. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

化学反応の分析

Canagliflozin Furanose Form (Mixture of Anomers) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

科学的研究の応用

Canagliflozin Furanose Form (Mixture of Anomers) has several scientific research applications, including:

作用機序

The mechanism of action of Canagliflozin Furanose Form (Mixture of Anomers) involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine and improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .

類似化合物との比較

Structural and Conformational Differences

  • Canagliflozin Furanose vs. Pyranose Forms: The furanose form of canagliflozin adopts a five-membered ring, while its pyranose counterpart (e.g., the dominant form in dapagliflozin) has a six-membered ring. This structural difference impacts molecular geometry and hydrogen-bonding capacity. Furanose conformers exist as envelope (E) or twist (T) forms, which interconvert rapidly via pseudorotation . In contrast, pyranose forms exhibit chair or boat conformations with higher thermodynamic stability .
  • Anomeric Configuration: The α- and β-anomers of canagliflozin furanose differ in the orientation of the hydroxyl group at the anomeric carbon (C1). This configuration affects binding affinity to SGLT2. For example, β-anomers typically exhibit stronger interactions due to equatorial positioning of substituents .
Property Canagliflozin Furanose Dapagliflozin Pyranose Empagliflozin Pyranose
Ring Size 5-membered (furanose) 6-membered (pyranose) 6-membered (pyranose)
Anomeric Mixture α + β β-dominant β-dominant
Molecular Weight 444.52 g/mol 408.87 g/mol 450.90 g/mol
Key Conformers E, T Chair Chair

Thermodynamic and Binding Properties

  • Exothermicity of Binding: Furanose anomers exhibit less exothermic binding to proteins compared to pyranose forms. For example, binding of glucose furanose to hemoglobin A (HbA) is 1.5 kcal/mol less exothermic than pyranose forms . This suggests reduced target affinity for furanose-based SGLT2 inhibitors under certain conditions.
  • Equilibrium in Solution: Furanose forms are less thermodynamically stable than pyranose forms. In aqueous solutions, furanose anomers constitute <1% of total glucose derivatives, whereas pyranose forms dominate . However, synthetic stabilization (e.g., fluorination at C1 in canagliflozin) enhances the furanose form’s prevalence in pharmaceutical formulations .

Pharmacokinetic and Pharmacodynamic Profiles

  • Solubility and Bioavailability: The furanose form’s smaller ring size increases solubility compared to pyranose analogs but may reduce membrane permeability due to higher polarity . Co-crystallization strategies (e.g., dapagliflozin co-crystals with organic acids) are employed to optimize bioavailability in pyranose-based drugs .
  • Impurity Profiles: Canagliflozin furanose is associated with unique impurities, such as (R)- and (S)-furanose isomers and ring-opening derivatives, which require stringent quality control . In contrast, dapagliflozin’s major impurities include tetraacetate derivatives and α-anomers .

Clinical and Industrial Relevance

  • Stability in Formulations: The mixture of anomers in canagliflozin furanose necessitates careful storage to prevent mutarotation-induced degradation. Pyranose-based SGLT2 inhibitors (e.g., empagliflozin) exhibit greater shelf-life stability due to reduced conformational flexibility .
  • Synthetic Challenges: Isolation of single anomers in furanose forms is technically demanding. Chromatographic separation using cation-exchange resins (e.g., Ca²⁺ columns) has been explored for anomer isolation in carbohydrate chemistry .

生物活性

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily used for the management of type 2 diabetes mellitus (T2DM). Its furanose form, which exists as a mixture of anomers, has garnered attention due to its unique biological activities. This article explores the biological activity of canagliflozin, focusing on its pharmacological effects, safety profile, and implications for chronic diseases.

Canagliflozin functions by inhibiting the SGLT2 protein in the renal proximal tubules, leading to increased urinary glucose excretion and a reduction in blood glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and improvements in cardiovascular health.

  • SGLT2 Inhibition :
    • Reduces renal glucose reabsorption.
    • Increases urinary glucose excretion (UGE).
  • Additional Effects :
    • Modest inhibition of SGLT1 may affect intestinal glucose absorption.
    • Alters gut microbiota composition, influencing metabolic outcomes.

Clinical Efficacy

Case Studies and Research Findings :

  • Glycemic Control :
    • A randomized controlled trial showed that canagliflozin significantly reduced hemoglobin A1c (HbA1c) levels by up to 1.06% after 52 weeks of treatment .
    • The effect was consistent across different dosages (100 mg and 300 mg).
  • Weight Loss :
    • Patients treated with canagliflozin experienced an average weight loss ranging from 2.5 kg to 3.5 kg over 26 weeks .
  • Cardiovascular Benefits :
    • Canagliflozin has been associated with reduced cardiovascular risk in patients with established cardiovascular disease or multiple risk factors .
  • Renal Effects :
    • A study indicated that canagliflozin reduced plasma levels of uremic toxins (p-cresyl sulfate by 75% and indoxyl sulfate by 26%) in chronic kidney disease models, suggesting potential renal protective effects .

Safety Profile

Despite its benefits, canagliflozin is associated with certain adverse effects:

  • Fracture Risk : Increased incidence of fractures was noted in patients with a history of cardiovascular disease . This was particularly evident in the CANVAS trial where fracture rates were higher compared to placebo.
  • Genital Mycotic Infections : Higher rates of genital infections were reported among users due to osmotic diuresis .
  • Volume Depletion : Adverse events related to volume depletion were more frequent, necessitating careful patient selection and monitoring.

Biological Activity Summary Table

Biological ActivityObservationsReferences
Glycemic ControlHbA1c reduction up to 1.06%
Weight LossAverage loss of 2.5 kg to 3.5 kg
Renal Protective EffectsReduced uremic toxins in CKD models
Fracture RiskIncreased fracture incidence in specific cohorts
Genital InfectionsHigher incidence due to osmotic diuresis

Q & A

Basic Research Questions

Q. How can α- and β-anomers of canagliflozin furanose form be experimentally distinguished?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to identify anomeric protons. The axial/equatorial orientation of the hydroxyl group at the anomeric carbon generates distinct chemical shifts (e.g., α-anomers typically resonate downfield compared to β-anomers). X-ray crystallography provides definitive stereochemical assignments by resolving spatial arrangements . Polarimetry can also track mutarotation-driven optical rotation changes in solution .

Q. What factors influence the stability of the anomeric mixture in aqueous solutions?

  • Methodology : Monitor equilibrium dynamics via time-resolved HPLC or mass spectrometry. Mutarotation (ring-opening and re-closing) shifts the α/β ratio, influenced by pH, temperature, and solvent polarity. For long-term stability, store lyophilized samples at −80°C to minimize interconversion .

Q. How is the purity of the canagliflozin furanose mixture validated, and what are common impurities?

  • Methodology : Quantify anomer ratios using chiral HPLC with a polysaccharide-based column and a mobile phase optimized for separation (e.g., acetonitrile/water with 0.1% formic acid). Common impurities include open-chain degradation products or pyranose forms, detectable via LC-MS/MS .

Advanced Research Questions

Q. How should experimental designs account for anomer equilibrium in pharmacokinetic studies?

  • Methodology : Conduct stability assays under physiological conditions (pH 7.4, 37°C) to simulate in vivo mutarotation. Use isotopically labeled anomers (e.g., ¹³C-glucose analogs) to track metabolic fates via tracer kinetics. Ensure sampling intervals align with equilibrium timescales to avoid skewed bioavailability data .

Q. What pharmacological implications arise from variations in the α/β anomer ratio?

  • Methodology : Compare binding affinities of isolated anomers to SGLT2 receptors using surface plasmon resonance (SPR). While clinical data specific to canagliflozin anomers are limited, studies on empagliflozin suggest hemodynamic effects (e.g., osmotic diuresis) may depend on stereochemistry. Use molecular docking simulations to predict anomer-receptor interactions .

Q. How can contradictory data on anomer bioactivity be resolved?

  • Methodology : Standardize assay conditions (e.g., buffer composition, incubation time) to minimize mutarotation during experiments. Validate findings with orthogonal techniques:

  • In vitro : Compare IC₅₀ values across multiple cell lines.
  • In silico : Perform free-energy perturbation calculations to model anomer-specific binding thermodynamics .

Methodological Considerations

  • Analytical Reproducibility : Follow ICH guidelines for method validation (linearity, precision, accuracy). Include internal standards (e.g., deuterated canagliflozin) in LC-MS workflows to correct for matrix effects .
  • Data Presentation : Use high-resolution figures (≥300 dpi) for chromatograms or crystallographic data. Label axes with SI units and avoid overloading graphs with redundant annotations .

Key Challenges in Anomer Research

  • Dynamic Equilibrium : Anomer ratios shift during sample preparation, complicating dose-response analyses. Pre-equilibrate solutions before assays and report time-stamped measurements .
  • Synthetic Control : Optimize crystallization conditions (e.g., solvent evaporation rates) to isolate specific anomers. Thermodynamic vs. kinetic control strategies may yield different dominant forms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。